molecular formula C10H10N2O2 B6588515 3-(1H-indazol-7-yl)propanoic acid CAS No. 1509410-53-0

3-(1H-indazol-7-yl)propanoic acid

Cat. No.: B6588515
CAS No.: 1509410-53-0
M. Wt: 190.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1H-Indazol-7-yl)propanoic acid is a valuable chemical intermediate in organic synthesis and medicinal chemistry research. The indazole moiety is a privileged scaffold in drug discovery due to its diverse biological activities . This propanoic acid derivative is designed for use in the synthesis of more complex molecules, leveraging the versatile reactivity of both the aromatic indazole ring and the carboxylic acid functional group. While specific pharmacological data for this exact compound may be limited, indazole-based compounds are extensively researched for a wide spectrum of therapeutic areas. Scientific literature indicates that indazole derivatives demonstrate significant potential in developing agents with anti-inflammatory, antimicrobial, anti-HIV, and anticancer activities . The presence of the carboxylic acid group makes this compound a versatile precursor for amide coupling reactions or for creating prodrugs, thereby facilitating structure-activity relationship (SAR) studies in various research programs. This product is intended for research and development applications in a controlled laboratory setting only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this compound in accordance with all applicable laboratory safety guidelines.

Properties

CAS No.

1509410-53-0

Molecular Formula

C10H10N2O2

Molecular Weight

190.2

Purity

95

Origin of Product

United States

Advanced Spectroscopic and Chromatographic Research Techniques for Characterization of 3 1h Indazol 7 Yl Propanoic Acid Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. For derivatives of 3-(1H-indazol-7-yl)propanoic acid, NMR is crucial for distinguishing between isomers, establishing connectivity of atoms, and determining stereochemistry.

Unambiguous Assignment of Isomeric Forms (1H- and 2H-Indazole)

The substitution on the nitrogen atom of the indazole ring leads to the formation of 1H- and 2H-isomers. The differentiation between these isomers is reliably achieved by analyzing their ¹H NMR spectra. The chemical shift of the proton at position 7 (H-7) of the indazole ring is particularly informative. In 1H-indazole derivatives, the H-7 proton is significantly deshielded due to its proximity to the lone pair of electrons on the N-2 nitrogen atom, resulting in a downfield chemical shift. Conversely, in 2H-indazole derivatives, the H-7 proton is not subject to this effect and resonates at a higher field (upfield).

A study on a series of N-substituted indazole ester and carboxylic acid derivatives demonstrated that the resonance of the H-7 proton in 1H-isomers appears at a lower field compared to the corresponding 2H-isomers. nih.gov For instance, in the ¹H-NMR spectrum of 1H-indazole ester derivatives, the signal for the H-7 proton can be observed at approximately δ 8.26 ppm, which is a notable downfield shift. nih.gov This clear distinction in chemical shifts allows for the unambiguous assignment of the isomeric forms.

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Distinguishing 1H- and 2H-Indazole Isomers

ProtonTypical Chemical Shift in 1H-IsomerTypical Chemical Shift in 2H-IsomerKey Differentiating Feature
H-3~8.0 ppm (singlet or doublet)VariesLess indicative than H-7
H-7Downfield (e.g., > 7.7 ppm)Upfield (e.g., < 7.6 ppm)Significant deshielding in 1H-isomer

Note: The exact chemical shifts can vary depending on the solvent and the nature of the substituents.

Two-Dimensional NMR Techniques for Proton and Carbon Connectivity

Two-dimensional (2D) NMR techniques are instrumental in confirming the complete structural assignment of complex molecules like this compound derivatives. These experiments provide correlation maps between different nuclei, revealing their connectivity through chemical bonds.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other (typically through two or three bonds). In the context of a this compound derivative, COSY would show correlations between the adjacent protons on the benzene (B151609) ring of the indazole core, as well as between the methylene (B1212753) protons of the propanoic acid side chain. rsc.org

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment maps protons to the carbons they are directly attached to (one-bond ¹H-¹³C correlation). HSQC is invaluable for assigning the carbon signals in the ¹³C NMR spectrum based on the already assigned proton spectrum. rsc.org

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons (typically over two to three bonds). HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of the molecule. For instance, it can show a correlation between the methylene protons of the propanoic acid chain and the carbon atoms of the indazole ring, confirming the point of attachment. rsc.org

Table 2: Application of 2D NMR Techniques for a Hypothetical this compound Derivative

2D NMR ExperimentInformation GainedExample Correlation
COSY ¹H-¹H coupling networksCorrelation between H-4, H-5, and H-6 of the indazole ring.
HSQC Direct ¹H-¹³C one-bond correlationsCorrelation between the methylene protons of the propanoic acid chain and their corresponding carbon atoms.
HMBC ¹H-¹³C long-range (2-3 bond) correlationsCorrelation from the N-CH₂ protons to C-7 and C-7a of the indazole ring, confirming the substitution position.

Stereochemical Analysis by NMR

For derivatives of this compound that contain chiral centers, NMR spectroscopy can be employed to determine the stereochemistry. This is often achieved through the use of chiral solvating agents or by analyzing coupling constants and Nuclear Overhauser Effect (NOE) data. The synthesis of chiral indazole derivatives is of significant interest in medicinal chemistry, and NMR plays a key role in characterizing the stereochemical outcome of such syntheses. rsc.org In cases where diastereomers are formed, their distinct NMR spectra allow for their identification and quantification.

Mass Spectrometry for Molecular Identification and Purity Assessment

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound, deduce its elemental composition, and assess its purity.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass of a molecule, often to within a few parts per million (ppm). This high accuracy allows for the determination of the elemental formula of the compound, as it can distinguish between molecules with the same nominal mass but different elemental compositions. For novel derivatives of this compound, HRMS is essential for confirming their identity and ensuring the correct molecular formula. The characterization of newly synthesized indazole derivatives routinely includes HRMS data to support the proposed structure. nih.gov

LC-MS Applications in Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This hyphenated technique is particularly useful for analyzing complex mixtures, such as the reaction products from the synthesis of this compound derivatives. LC-MS can separate the desired product from starting materials, by-products, and isomers, and provide a mass spectrum for each component. This is especially valuable when dealing with the potential formation of both 1H- and 2H-indazole isomers, allowing for their separation and individual identification. The use of derivatization agents in conjunction with LC-MS can also enhance the chromatographic separation and detection of carboxylic acids. np-mrd.org

X-ray Diffraction Analysis for Absolute Configuration and Supramolecular Architecture

X-ray diffraction (XRD) stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For chiral molecules like this compound, single-crystal XRD is unparalleled in its ability to unambiguously establish the absolute configuration of a specific enantiomer, provided a suitable crystal is obtained. This technique works by passing X-rays through a single crystal; the resulting diffraction pattern is a unique fingerprint of the crystal's internal lattice structure.

While specific crystal structure data for this compound is not widely published, research on related structures, such as metal-organic frameworks involving indazole-carboxylates, demonstrates the power of XRD in understanding coordination and intermolecular assembly. dntb.gov.ua

Infrared (IR) Spectroscopy in Functional Group Identification

Infrared (IR) spectroscopy is a rapid and powerful non-destructive technique used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies that correspond to the vibrational energies of its chemical bonds (e.g., stretching, bending). The resulting IR spectrum is a plot of absorbance (or transmittance) versus wavenumber (cm⁻¹), where each peak corresponds to a specific type of bond vibration.

For this compound, the IR spectrum would be expected to display a combination of characteristic peaks from its constituent parts: the indazole ring and the propanoic acid side chain. rsc.orgdocbrown.info Gas-phase IR studies of the parent indazole molecule provide a basis for assigning vibrations of the heterocyclic core. rsc.org

Key expected absorption bands for this compound are detailed in the table below. The very broad O-H stretch is a hallmark of a hydrogen-bonded carboxylic acid, while the sharp C=O stretch is also highly characteristic. The N-H stretch from the indazole ring and the aromatic C-H stretches provide further confirmation of the structure. docbrown.infoquimicaorganica.orgamazonaws.com The region below 1500 cm⁻¹, known as the fingerprint region, contains a complex pattern of absorptions unique to the molecule as a whole. docbrown.info

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

Functional GroupBond VibrationExpected Wavenumber (cm⁻¹)Appearance
Carboxylic AcidO-H stretch3300 - 2500Very broad
IndazoleN-H stretch~3150Medium to weak
Aromatic/AlkylC-H stretch3100 - 2850Medium to sharp
Carboxylic AcidC=O stretch1725 - 1700Strong, sharp
Indazole/BenzeneC=C stretch1630 - 1450Multiple, variable
Carboxylic AcidC-O stretch1320 - 1210Medium
Carboxylic AcidO-H bend~920Broad

Chromatographic Methods for Separation and Enantiopurity Analysis

Chromatography is an indispensable tool for separating components of a mixture and is central to determining the purity and enantiomeric composition of chiral compounds.

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the chemical purity of pharmaceutical compounds and their intermediates. bloomtechz.comvwr.com For a compound like this compound, a reversed-phase HPLC method would typically be developed. In this setup, the compound is dissolved in a suitable solvent and injected into a column packed with a nonpolar stationary phase (e.g., C18-silica). A polar mobile phase is then pumped through the column, and the components are separated based on their relative affinities for the two phases. A UV detector is commonly used for detection, as the indazole ring possesses a strong chromophore.

The purity of the sample is determined by integrating the area of all peaks in the resulting chromatogram. The area of the main peak relative to the total area of all peaks gives the percentage purity.

For determining enantiomeric excess (e.e.), which measures the purity of a chiral sample with respect to its enantiomers, chiral HPLC is the gold standard. heraldopenaccess.us This involves using a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers, causing one to be retained on the column longer than the other, thus achieving separation. heraldopenaccess.us

The resolution of enantiomers by HPLC is achieved by employing a Chiral Stationary Phase (CSP). nih.gov These phases create a chiral environment within the column, leading to the formation of transient, diastereomeric complexes with the analyte enantiomers. The differing stability of these complexes results in different retention times.

For an acidic compound like this compound, several types of CSPs would be suitable candidates for method development: chiraltech.comchromatographyonline.com

Polysaccharide-based CSPs: Columns like Chiralcel® OD (cellulose-based) and Chiralpak® AD (amylose-based) are extremely versatile and widely used. ijrps.com Chiral recognition is based on a combination of hydrogen bonding, dipole-dipole, and π-π interactions between the analyte and the carbamate (B1207046) derivatives on the polysaccharide backbone. For acidic analytes, an acidic additive like trifluoroacetic acid (TFA) is often added to the mobile phase to ensure proper peak shape and interaction. chromatographyonline.com

Pirkle-type CSPs: These are "brush-type" phases that rely on π-π interactions. A π-acidic CSP would be suitable for resolving a compound with a π-basic aromatic system like indazole. libretexts.org

Anion-exchange type CSPs: Columns such as CHIRALPAK QN-AX and QD-AX are specifically designed for the enantioseparation of acidic compounds. chiraltech.com The separation mechanism involves an ionic interaction between the deprotonated acidic analyte and the positively charged chiral selector (a quinine (B1679958) or quinidine (B1679956) derivative) on the stationary phase. chiraltech.com

The choice of mobile phase (normal-phase, reversed-phase, or polar organic) is critical and must be optimized to achieve baseline separation (Rs > 1.5) of the enantiomers. libretexts.orgnih.gov

Table 2: Common Chiral Stationary Phases for Acidic Compound Resolution

CSP TypeChiral Selector ExamplePrimary Interaction Mechanism(s)Suitable for
PolysaccharideCellulose or Amylose tris(3,5-dimethylphenylcarbamate)Hydrogen bonding, π-π stacking, steric interactionsBroad range of compounds, including acids
Anion-ExchangerQuinine/Quinidine derivativesIonic exchange, hydrogen bonding, dipole-dipoleAcidic compounds (N-protected amino acids, carboxylic acids)
Pirkle-type(R)-N-(3,5-Dinitrobenzoyl)phenylglycineπ-π interactions (π-acid/π-base), hydrogen bondingCompounds with aromatic rings
Protein-basedα1-acid glycoprotein (B1211001) (AGP)Hydrophobic and polar interactionsRacemic amines, acids, nonprotolytics

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS, providing high sensitivity and structural information. However, carboxylic acids like this compound are generally non-volatile and thermally labile, making them unsuitable for direct GC analysis. colostate.eduusherbrooke.ca Therefore, a derivatization step is required to convert the polar functional groups (-COOH, -NH) into less polar, more volatile moieties. libretexts.orgresearchgate.net Common methods include silylation (e.g., with BSTFA) or alkylation to form esters. usherbrooke.caresearchgate.net

For enantiopurity assessment using GC-MS, two main strategies exist:

Indirect Separation: The racemic acid is derivatized with a chiral reagent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral GC column. researchgate.netfyxzz.cnnih.govnih.gov

Direct Separation: The racemic acid is first derivatized to make it volatile (e.g., methylation of the carboxylic acid) and then injected onto a chiral GC column for separation of the enantiomers.

The mass spectrometer detects the separated components, and their fragmentation patterns can confirm their identity. researchgate.net Quantitative analysis using selected ion monitoring (SIM) mode allows for precise determination of the ratio of the enantiomers or diastereomers, and thus the enantiomeric excess. fyxzz.cnnih.gov

Thermal Analysis Techniques in Material Science Research

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are used to investigate the physical and chemical properties of materials as a function of temperature. These methods are crucial for characterizing the solid-state properties of drug candidates and intermediates. azom.com

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is used to determine:

Melting Point (Tₘ): Observed as an endothermic peak, the melting point is a key indicator of purity. Impurities typically broaden the peak and lower the melting temperature.

Enthalpy of Fusion (ΔHfus): The area under the melting peak corresponds to the energy required to melt the solid.

Polymorphism: Different crystalline forms (polymorphs) of a compound will have distinct melting points and enthalpies of fusion. DSC can detect phase transitions between polymorphs upon heating.

Glass Transitions (Tg): For amorphous materials, a step-like change in the baseline indicates the glass transition temperature.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. It is used to determine:

Thermal Stability and Decomposition: The temperature at which the compound begins to lose mass indicates the onset of thermal decomposition.

Hydration/Solvation States: Loss of mass at lower temperatures (typically <150°C) can quantify the amount of water (hydrates) or solvent (solvates) present in the crystal structure.

Studies on related indazole carboxylic acids have utilized these techniques to determine their standard molar enthalpies of formation and fusion. dntb.gov.uaresearchgate.net For example, a simultaneous TGA-DSC analysis of a pharmaceutical compound can reveal a weight loss corresponding to dehydration, followed by an endothermic melting event, and finally an exothermic decomposition at higher temperatures. azom.commdpi.com

Computational Chemistry and Molecular Modeling Studies of 3 1h Indazol 7 Yl Propanoic Acid and Analogues

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful lens through which to examine the intrinsic properties of molecules. These methods allow for the detailed investigation of electronic structure, molecular orbitals, and various physicochemical parameters that govern the behavior of a compound.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. In the context of drug design and materials science, DFT calculations are employed to predict the geometry, electronic properties, and reactivity of molecules. For instance, in a study of 3-carboxamide indazole derivatives, which are analogues of 3-(1H-indazol-7-yl)propanoic acid, DFT analysis was utilized to determine the optimized geometry of the synthesized compounds. nih.govresearchgate.net Such studies often involve calculating reactivity descriptors that provide a quantitative measure of a molecule's chemical behavior.

Key reactivity descriptors that can be derived from DFT calculations include:

Chemical Potential (μ): Indicates the escaping tendency of an electron from a system.

Chemical Hardness (η): Measures the resistance to a change in electron distribution.

Global Softness (S): The reciprocal of hardness, indicating the capacity of a molecule to accept electrons.

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule.

These descriptors are invaluable for predicting how a molecule like this compound might interact with other chemical species, including biological macromolecules. For example, DFT studies on an isoindole derivative, (R)-2-(2-(1,3-dioxoisoindolin-2-yl)propanamido)benzoic acid methyl ester, have been used to point out the nucleophilic and electrophilic corners of the molecule, thereby predicting its reactivity. mdpi.com

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). aimspress.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. aimspress.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap implies higher reactivity. aimspress.com

In a computational study on 3-carboxamide indazole derivatives, the HOMO-LUMO energy gap was calculated to identify the most stable compounds among the series. nih.govresearchgate.net For example, compounds 8a , 8c , and 8s in that study were found to have the most substantial HOMO-LUMO energy gaps, indicating their higher kinetic stability. nih.gov The table below presents the HOMO, LUMO, and energy gap values for selected 3-carboxamide indazole analogues.

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
1-Butyl-N-phenyl-1H-indazole-3-carboxamide (8a)-9.09-1.637.46
1-Butyl-N-(4-fluorophenyl)-1H-indazole-3-carboxamide (8c)-9.25-1.747.51
1-Butyl-N-(m-tolyl)-1H-indazole-3-carboxamide (8s)-8.98-1.597.39

Data sourced from a study on 3-carboxamide indazole analogues and presented for illustrative purposes. nih.gov

Indazole and its derivatives can exist in different tautomeric forms, primarily the 1H and 2H tautomers, where the proton is located on the N1 or N2 nitrogen atom of the indazole ring, respectively. The relative stability of these tautomers is crucial as it can influence the molecule's chemical and biological properties. Computational methods, such as DFT and Møller-Plesset perturbation theory (MP2), are frequently used to calculate the energies of these tautomers and predict their equilibrium distribution.

TautomerRelative Energy (kcal/mol)Computational Method
1H-Indazole0.00MP2/6-31G**
2H-Indazole3.60

Data for the parent indazole molecule, presented to illustrate the general trend in tautomeric stability.

Non-linear optical (NLO) materials are of great interest for their potential applications in optical data storage, signal processing, and other photonic technologies. researchgate.net Organic molecules with extended π-electron systems can exhibit significant NLO properties. Computational chemistry provides a means to predict the NLO behavior of molecules by calculating key descriptors such as the dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β). researchgate.netresearchgate.net

While specific NLO studies on this compound are not prevalent, research on analogous compounds like other carboxylic acid derivatives and imidazole (B134444) derivatives demonstrates the utility of these calculations. researchgate.netresearchgate.net For example, a computational study on (E)-pent-2-enoic acid, a simple carboxylic acid, reported its NLO properties calculated using DFT. researchgate.net Such studies suggest that the indazole ring system, with its delocalized electrons, coupled with a propanoic acid chain, could lead to interesting NLO properties in this compound. The table below shows calculated NLO descriptors for an illustrative carboxylic acid derivative.

DescriptorValue
Dipole Moment (μ)1.93 D
Linear Polarizability (α)4.53 x 10-24 esu
First-Order Hyperpolarizability (β)1.25 x 10-30 esu

Data for (E)-pent-2-enoic acid, presented as an example of calculated NLO properties for a carboxylic acid derivative. researchgate.net

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a critical tool in drug discovery for understanding how a potential drug molecule (ligand) might interact with a biological target, such as a protein or enzyme.

Molecular docking simulations can provide detailed insights into the binding mode of a ligand within the active site of a protein. This includes identifying key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. The binding affinity, often expressed as a binding energy, can also be estimated, which helps in ranking potential drug candidates.

In a study on 3-carboxamide indazole analogues, molecular docking was performed to evaluate their potential as anti-cancer agents by targeting a renal cancer-related protein (PDB: 6FEW). nih.gov The results of this study identified several derivatives with high binding energies, suggesting they could be effective inhibitors of the target protein. nih.gov For instance, compounds 8v , 8w , and 8y from this study exhibited the highest binding energies. nih.gov The table below summarizes the docking results for these top-performing analogues.

CompoundBinding Energy (kcal/mol)Predicted Interacting Residues
1-Butyl-N-(2,4-difluorophenyl)-1H-indazole-3-carboxamide (8v)-11.77ASP784, LYS655, MET699, GLU672, MET676, ILE685, LEU679, ALA783, ILE675, PHE762
1-Butyl-N-(2,5-difluorophenyl)-1H-indazole-3-carboxamide (8w)-11.64
1-Butyl-N-(3,5-difluorophenyl)-1H-indazole-3-carboxamide (8y)-11.52

Data sourced from a molecular docking study of 3-carboxamide indazole analogues against the PDB ID: 6FEW. nih.gov

These findings for analogous compounds highlight the potential of this compound as a scaffold for designing targeted therapies, and underscore the importance of molecular docking in predicting and rationalizing ligand-protein interactions.

Analysis of Intermolecular Interactions (Hydrogen Bonding, Pi-Pi Stacking)

The stability of a ligand-protein complex is fundamentally governed by a network of intermolecular interactions. For indazole derivatives, hydrogen bonds and pi-pi stacking are consistently identified as crucial for their binding affinity and specificity.

Hydrogen Bonding: The indazole nucleus, with its nitrogen atoms, and the propanoic acid side chain are key hydrogen bond donors and acceptors. The N-H group of the indazole ring is frequently observed forming hydrogen bonds with backbone carbonyls or side-chain oxygen atoms of amino acids like glutamate (B1630785) and alanine. nih.gov For instance, in studies of indazole derivatives targeting VEGFR2 kinase, hydrogen bonds with residues such as Glu211, Ala213, and Thr217 were identified as critical for stabilization. nih.gov Similarly, the carbonyl group of an amide linkage or the nitrogen atoms (N1 or N2) of the indazole moiety can establish crucial hydrogen bonding interactions within the binding pocket. nih.gov The imidazole ring, a related heterocyclic structure, is also well-known for its ability to accept hydrogen bonds, further highlighting the importance of such interactions for this class of compounds. nih.gov In some cases, the nitrogen of the indazole group and the N-H of an amide bond can form hydrogen bonds with the same amino acid residue, such as Ala564 in the ATP-binding pocket of FGFR1. nih.gov

Table 1: Key Intermolecular Interactions for Indazole Analogues
Interaction TypeInteracting Ligand MoietyPotential Interacting Amino Acid ResiduesSignificance
Hydrogen BondingIndazole N-H, Indazole N1/N2, Carboxyl/Amide Carbonyl, Carboxyl/Amide N-HGlu, Ala, Lys, Thr, Arg, AspCrucial for ligand stabilization and specificity.
Pi-Pi StackingIndazole aromatic ringTyr, Phe, TrpContributes significantly to binding energy and complex stability.

Identification of Key Amino Acid Residues in Binding Pockets

Through computational docking and molecular dynamics simulations, specific amino acid residues that are critical for the binding of this compound analogues have been identified across various protein targets. These residues form the "binding pocket" and are the primary points of contact for the ligand.

For example, in the context of Aurora kinase inhibition, docking studies revealed that indazole derivatives form hydrogen bonds with key residues such as Glu211, Ala213, Lys141, Thr217, and Arg220 . nih.gov When targeting Fibroblast Growth Factor Receptors (FGFRs), crucial interactions are observed with Glu562 and Ala564 in the ATP-binding pocket. nih.gov The N-H of the indazole ring typically forms a hydrogen bond with the side chain of Glu562, while the nitrogen atom of the indazole and the N-H of an amide linker interact with the backbone of Ala564. nih.gov

In studies on β-ketoacyl-ACP synthase (KasA), an enzyme target in tuberculosis research, the pyrazole (B372694) ring of an indazole sulphonamide analogue was found to form hydrophobic interactions, including amide-pi stacked and pi-alkyl interactions with LEU114 . Furthermore, conventional hydrogen bonds were formed with the backbones of GLY115, GLU197, and SER344 . ljmu.ac.uk For inhibitors of p38 MAP kinase, hydrogen bond interactions with Asp 168, Lys 53, and Tyr 35 have been noted for imidazole-containing compounds. acs.org

The identification of these key residues is paramount for understanding the molecular basis of inhibition and for designing new analogues with improved affinity and selectivity. By modifying the ligand to optimize interactions with these specific residues, medicinal chemists can enhance the desired biological activity.

Table 2: Key Amino Acid Residues in the Binding Pockets of Indazole Analogues for Various Targets
Protein TargetKey Amino Acid ResiduesType of Interaction
Aurora KinaseGlu211, Ala213, Lys141, Thr217, Arg220Hydrogen Bonding
FGFR1Glu562, Ala564Hydrogen Bonding
KasALEU114, GLY115, GLU197, SER344Hydrophobic, Hydrogen Bonding
p38 MAP KinaseAsp 168, Lys 53, Tyr 35Hydrogen Bonding

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing for the assessment of the stability and conformational changes of the complex over time.

Assessment of Ligand-Protein Complex Stability and Conformation

MD simulations are crucial for evaluating the stability of the binding pose predicted by docking studies. nih.gov By simulating the movement of atoms in the ligand-protein complex over a period of nanoseconds to microseconds, researchers can determine if the ligand remains securely bound within the active site or if it dissociates. These simulations provide insights into the dynamic nature of the interactions and can reveal conformational changes in both the ligand and the protein upon binding. nih.gov For indazole derivatives, MD simulations have been used to confirm the stability of their complexes with various kinases, showing that the key hydrogen bonding and hydrophobic interactions are maintained throughout the simulation. nih.gov The stability of these complexes is a strong indicator of the ligand's potential efficacy.

Trajectory Analysis: Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF)

The vast amount of data generated from an MD simulation trajectory is analyzed using various metrics, with RMSD and RMSF being among the most common.

Root Mean Square Deviation (RMSD): RMSD measures the average distance between the atoms of a superimposed protein or ligand at a given time point compared to a reference structure (typically the initial docked pose). A stable RMSD value over time suggests that the complex has reached equilibrium and that the ligand remains in a stable binding mode. For indazole-protein complexes, a low and stable RMSD is indicative of a well-bound ligand. researchgate.net

Root Mean Square Fluctuation (RMSF): RMSF, on the other hand, measures the fluctuation of each individual amino acid residue or ligand atom around its average position during the simulation. This analysis helps to identify regions of the protein that are flexible or rigid. High RMSF values in certain loops or domains of the protein might indicate conformational changes upon ligand binding. For the ligand itself, a low RMSF value for key interacting moieties suggests a stable and tight interaction with the binding pocket. ljmu.ac.uk

Binding Free Energy Calculations (e.g., MM/GBSA)

MD simulations can be coupled with methods like the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to estimate the binding free energy (ΔG_bind) of a ligand to its protein target. nih.govnih.gov This method calculates the free energy of the protein-ligand complex, the free protein, and the free ligand in solution, and the difference between these energies gives an estimate of the binding affinity. walshmedicalmedia.com

The MM/GBSA method decomposes the binding free energy into several components, including van der Waals interactions, electrostatic interactions, polar solvation energy, and non-polar solvation energy. nih.gov This allows for a detailed understanding of the driving forces behind ligand binding. For indazole derivatives, MM/GBSA calculations have been used to rank compounds based on their predicted binding affinities and to correlate these predictions with experimental data. researchgate.net For example, studies on imidazole derivatives have used MM/GBSA to rescore docking results and eliminate false positives, leading to more reliable predictions of binding affinity. nih.gov The calculated binding free energies can range significantly depending on the system, with values from -35.11 to -106.87 kcal/mol being reported for some indazole analogues. researchgate.net

Table 3: Representative Binding Free Energy Contributions from MM/GBSA Studies of Heterocyclic Compounds
Energy ComponentTypical ContributionDescription
ΔG_vdW (van der Waals)Favorable (Negative)Energy from non-bonded van der Waals interactions.
ΔG_elec (Electrostatic)Favorable (Negative)Energy from electrostatic interactions between the ligand and protein.
ΔG_polar (Polar Solvation)Unfavorable (Positive)Energy required to desolvate polar groups upon binding.
ΔG_nonpolar (Non-polar Solvation)Favorable (Negative)Energy gained from the hydrophobic effect upon burial of non-polar surfaces.
ΔG_bind (Total Binding Free Energy)Favorable (Negative)The overall predicted binding affinity.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

SAR and QSAR studies are crucial for understanding how chemical structure relates to biological activity and for guiding the optimization of lead compounds.

Structure-Activity Relationship (SAR): SAR studies involve systematically modifying the chemical structure of a lead compound, such as this compound, and evaluating the effect of these modifications on its biological activity. nih.gov For instance, the substitution pattern on the indazole ring can significantly impact potency and selectivity. The propanoic acid side chain can also be modified to explore different interactions within the binding pocket. By analyzing the SAR of a series of analogues, researchers can identify key structural features that are essential for activity. For example, in a series of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives, the presence of an oxime moiety was found to significantly enhance antiproliferative activity. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR studies take a more quantitative approach by developing mathematical models that correlate the chemical properties of a series of compounds with their biological activities. nih.govnih.gov These models can then be used to predict the activity of new, unsynthesized compounds. For indazole derivatives, 3D-QSAR studies have been employed to create models based on the three-dimensional structures of the compounds. nih.gov These models generate contour maps that highlight regions where steric bulk, positive or negative electrostatic potential, or hydrophobic character is favorable or unfavorable for activity. Such insights are invaluable for the rational design of new analogues with improved potency. nih.govnih.gov For example, 3D-QSAR studies on indole (B1671886) derivatives have helped in designing potent antioxidants. mdpi.com

Correlation of Structural Features with Biological Activity Profiles

The biological activity of indazole derivatives is intricately linked to their structural characteristics. Structure-activity relationship (SAR) studies reveal that modifications to the indazole core and its substituents can profoundly impact their therapeutic potential. For instance, the substitution pattern on the indazole ring is a critical determinant of activity.

In the context of anticancer activity, the presence of a 1H-indazole ring and a suitably substituted carbohydrazide (B1668358) moiety at the C3 position has been shown to be crucial for potent inhibitory activities in vitro. nih.gov Furthermore, research on a series of indazole derivatives has demonstrated that specific compounds exhibit significant growth inhibitory activity against various cancer cell lines, with IC50 values in the micromolar to nanomolar range. researchgate.netnih.govrsc.org One such derivative, compound 2f, showed potent growth inhibitory activity against several cancer cell lines with IC50 values ranging from 0.23 to 1.15 μM. nih.govrsc.org

The development of 1H-indazole analogues as irreversible and mutant-selective EGFR inhibitors has been achieved through a structure-based approach, highlighting the importance of the indazole scaffold in targeted cancer therapy. nih.gov Similarly, 1H-indazole-based derivatives have been identified as inhibitors of Fibroblast Growth Factor Receptor (FGFR) kinases, with inhibitory concentrations in the micromolar range and high ligand efficiencies. nih.govnih.gov

The anti-inflammatory potential of indazole derivatives has also been explored. Certain 2,3-diphenyl-2H-indazole derivatives have shown in vitro inhibitory activity against human cyclooxygenase-2 (COX-2). mdpi.com Docking calculations for these compounds suggest a binding mode similar to that of the known COX-2 inhibitor, rofecoxib. mdpi.com

The following table summarizes the biological activities of various indazole derivatives, illustrating the impact of structural modifications.

Compound ClassKey Structural FeaturesBiological ActivityTarget/Assay
3-substituted 1H-indazoles1H-indazole ring and substituted carbohydrazide at C3IDO1 enzyme inhibitionIn vitro enzyme assay
Polysubstituted indazolesVaried substitutions on the indazole coreAntiproliferative activityA2780 and A549 human cancer cell lines
1H-indazole analoguesOptimized substitutions based on structure-based designIrreversible and mutant-selective EGFR inhibition80 NSCLC cell lines
1H-indazole-based fragmentsIndazole core with specific substitutionsFGFR1-3 inhibitionKinase assays
2,3-diphenyl-2H-indazole derivativesDiphenyl substitution on the indazole ringCOX-2 inhibitionIn vitro enzyme assay

2D and 3D-QSAR Model Development and Validation

Quantitative structure-activity relationship (QSAR) modeling is a computational technique that correlates the chemical structure of compounds with their biological activity. Both 2D and 3D-QSAR studies have been instrumental in understanding the structural requirements for the activity of indazole analogues.

A notable example is the QSAR analysis performed on a set of benzothiopyranoindazole (BTPI) analogues to describe their anti-cancer activities. nih.gov In this study, the global low-energy intercalation thermodynamic properties, determined through molecular dynamics simulations, were used as descriptors. The analysis revealed that while free-space binding energies alone did not yield significant QSARs, their combination with the aqueous desolvation energy of the intercalation complex resulted in a highly significant model. nih.gov This QSAR model suggests that the anti-cancer activity of these analogues can be enhanced by increasing the intercalating free-space binding energy and/or decreasing the loss in favorable hydration energies upon intercalation. nih.gov

QSAR studies have also been applied to predict the antimicrobial activity of indazole derivatives. For instance, such studies have been conducted on new 2,3-disubstituted-3,3a,4,5,6,7-hexahydro-2H-indazole derivatives to understand their antimicrobial properties. mdpi.com

The development and validation of these QSAR models rely on statistically robust methods. Key parameters for a valid model include a high correlation coefficient (r²) and predictive ability (q²).

QSAR StudyCompound ClassDescriptorsKey Finding
Anti-cancer activityBenzothiopyranoindazole (BTPI) analoguesIntercalation thermodynamic properties (free-space binding energy, aqueous desolvation energy)Activity is enhanced by increased binding energy and decreased loss of hydration energy. nih.gov
Antimicrobial activity2,3-disubstituted-3,3a,4,5,6,7-hexahydro-2H-indazole derivativesNot specifiedCorrelation of structural features with antimicrobial activity. mdpi.com

Pharmacophore Mapping for De Novo Design

Pharmacophore modeling is a powerful tool in computational drug design that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. This approach has been successfully applied to indazole derivatives for the de novo design of novel inhibitors.

One study focused on the development of Asymmetrical Hexahydro-2H-Indazole Analogs of Curcumin (B1669340) (AIACs) as potential estrogen receptor alpha (ERα) inhibitors. ugm.ac.idresearchgate.net A training set of known ERα inhibitors was used to generate pharmacophore models. The best model, consisting of one hydrophobic feature, one hydrogen bond acceptor, and aromatic interactions, was used for virtual screening of a library of AIACs. ugm.ac.idresearchgate.net This process led to the identification of several potential hits, which were further evaluated using molecular docking. ugm.ac.idresearchgate.net

In another example, a de novo design approach using the SPROUT program identified an indazole-based pharmacophore for the inhibition of fibroblast growth factor receptor (FGFR) kinases. nih.gov The process started with a small fragment predicted to bind to FGFR1, which was then optimized to an indazole-containing pharmacophore through docking models. nih.gov This led to the synthesis and biological evaluation of a library of indazole-containing fragments that showed inhibitory activity against FGFR1–3. nih.gov The study highlighted that substituting an indole with an indazole created an opportunity for an additional hydrogen bond with the protein backbone. nih.gov

Pharmacophore models have also been generated for soybean lipoxygenase inhibitors, using solved crystal structures as templates. nih.gov These models were then used for virtual screening to identify novel indazole carboxamide derivatives of N-substituted pyrroles as potential inhibitors. nih.gov

The key features of these pharmacophore models are summarized in the table below.

TargetKey Pharmacophore FeaturesApplication
Estrogen Receptor Alpha (ERα)One hydrophobic feature, one hydrogen bond acceptor, aromatic interactions. ugm.ac.idresearchgate.netVirtual screening of Asymmetrical Hexahydro-2H-Indazole Analogs of Curcumin (AIACs). ugm.ac.idresearchgate.net
Fibroblast Growth Factor Receptor (FGFR) KinasesIndazole core for H-bond formation, specific substitutions for further interactions. nih.govDe novo design and optimization of fragment-based inhibitors. nih.gov
Soybean LipoxygenaseBased on solved crystal structures. nih.govVirtual screening of an in-house library of N-substituted pyrroles conjugated with indazole moieties. nih.gov

Future Directions in 3 1h Indazol 7 Yl Propanoic Acid Research

Development of Novel Synthetic Routes for Advanced Derivatives

The synthesis of advanced derivatives of 3-(1H-indazol-7-yl)propanoic acid is pivotal for exploring its full therapeutic potential. Future research will likely focus on the development of more efficient and versatile synthetic strategies that allow for precise modification of the indazole core and the propanoic acid side chain.

One promising area is the application of transition-metal-catalyzed cross-coupling reactions . researchgate.net These methods, employing catalysts based on palladium, rhodium, cobalt, and copper, have already proven effective for the functionalization of the indazole scaffold. nih.govacs.org Future work could adapt these reactions to directly modify the this compound molecule, enabling the introduction of a wide array of functional groups at various positions on the indazole ring. For instance, palladium-catalyzed reactions could be used for C-H arylation, allowing for the synthesis of derivatives with diverse aromatic substituents. researchgate.net

Another key direction is the use of photocatalysis and metal-free synthesis . acs.org These approaches offer greener and more sustainable alternatives to traditional methods. Photocatalytic C-H amidation, for example, could be employed to introduce amide functionalities at the C3 position of the indazole ring, a modification known to be important for biological activity in some contexts. acs.org

The following table summarizes potential advanced synthetic routes for creating derivatives of this compound:

Synthetic StrategyCatalyst/Reagent ExamplePotential Modification on Indazole CoreReference
Palladium-Catalyzed C-H ArylationPd(OAc)₂Introduction of aryl groups researchgate.net
Rhodium(III)-Catalyzed C-H Activation[CpRhCl₂]₂Annulation to form polycyclic derivatives acs.org
Copper-Catalyzed AllylationCuHIntroduction of allyl groups at C3 acs.org
Photocatalytic C3-Amidation4CzIPNIntroduction of amide groups at C3 acs.org
Cobalt(III)-Catalyzed C-H FunctionalizationCpCo(III)Cyclative capture with aldehydes nih.gov

Advanced Computational Approaches for Structure-Based Research

Computational methods are indispensable tools in modern drug discovery, enabling the rational design and optimization of lead compounds. For this compound, advanced computational approaches can provide deep insights into its structure-activity relationships (SAR) and guide the synthesis of more potent and selective derivatives.

Molecular docking is a fundamental technique used to predict the binding orientation and affinity of a ligand to its target protein. biotech-asia.orgresearchgate.net For indazole derivatives, docking studies have been successfully employed to understand their interactions with various kinases and to design novel inhibitors. biotech-asia.orgmdpi.com Future studies on this compound derivatives will undoubtedly leverage molecular docking to screen virtual libraries of compounds against specific biological targets.

Quantitative Structure-Activity Relationship (QSAR) modeling provides a mathematical correlation between the chemical structure and biological activity of a series of compounds. longdom.org 2D- and 3D-QSAR models have been developed for indazole derivatives, demonstrating high predictive accuracy for their anticancer activities. longdom.org Such models can be instrumental in identifying key structural features that govern the biological effects of this compound derivatives.

Molecular Dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex, providing information on the stability of binding interactions over time. researchgate.net MD simulations can be used to assess the stability of docked poses of this compound derivatives within the active site of a target protein, helping to refine binding hypotheses.

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups required for biological activity. researchgate.net This approach has been used to develop pharmacophore models for indazole-based inhibitors of various enzymes. researchgate.net For this compound, pharmacophore models can guide the design of new derivatives with improved biological profiles.

The table below outlines key computational approaches and their applications in the research of this compound derivatives:

Computational ApproachApplicationPotential OutcomeReference
Molecular DockingPredicting binding modes and affinitiesIdentification of potent inhibitors biotech-asia.orgresearchgate.net
QSARCorrelating structure with biological activityGuiding lead optimization longdom.org
Molecular Dynamics SimulationsAssessing binding stabilityRefining understanding of ligand-target interactions researchgate.net
Pharmacophore ModelingIdentifying key chemical features for activityDesigning novel compounds with desired properties researchgate.net

Elucidation of Broader Mechanistic Pathways in Biological Systems

While the indazole scaffold is known to interact with a variety of biological targets, a deeper understanding of the broader mechanistic pathways influenced by this compound and its derivatives is crucial for their development as therapeutic agents.

A significant body of research has focused on the role of indazole derivatives as protein kinase inhibitors . nih.gov These compounds have shown inhibitory activity against a range of kinases, including Fibroblast Growth Factor Receptors (FGFRs), Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptors (VEGFRs), and Janus kinases (JAKs). nih.govbenthamdirect.com Future research should investigate which specific kinases are modulated by this compound and its derivatives, and how this modulation affects downstream signaling pathways implicated in diseases such as cancer.

Beyond kinase inhibition, indazole derivatives have been identified as selective estrogen receptor degraders (SERDs) , highlighting their potential in the treatment of hormone-dependent cancers. nih.gov It would be valuable to explore whether derivatives of this compound can also function as SERDs and to elucidate the molecular mechanisms underlying this activity.

Recent studies have also pointed to the potential of indazole derivatives as antibacterial agents . For example, some derivatives have been shown to inhibit bacterial peptidoglycan synthesis by targeting enzymes like glutamate (B1630785) racemase. nih.govresearchgate.net This opens up an exciting avenue for developing novel antibiotics based on the this compound scaffold.

The following table summarizes some of the known and potential biological mechanisms of indazole derivatives that warrant further investigation for the this compound scaffold:

Biological MechanismKey Molecular Target(s)Potential Therapeutic AreaReference
Protein Kinase InhibitionFGFR, EGFR, VEGFR, JAKCancer, Inflammatory Diseases nih.govnih.govbenthamdirect.com
Estrogen Receptor DegradationEstrogen Receptor-αBreast Cancer nih.gov
Bacterial Enzyme InhibitionGlutamate RacemaseInfectious Diseases nih.govresearchgate.net

Exploration of New Molecular Targets for Scaffold Optimization

To fully exploit the therapeutic potential of the this compound scaffold, it is essential to explore and identify new molecular targets. This exploration can be guided by computational methods and high-throughput screening of compound libraries.

One area of high potential is the continued investigation of protein kinases . With over 500 kinases in the human genome, many remain underexplored as drug targets. nih.gov Structure-based design and fragment-based approaches, which have been successful for other indazole derivatives, can be applied to discover novel kinase targets for the this compound scaffold. nih.govnih.gov For example, Tyrosine Threonine Kinase (TTK) and Mitogen-activated protein kinase 1 (MAPK1) have emerged as promising targets for indazole-based inhibitors. mdpi.comlongdom.org

Another promising direction is the targeting of enzymes involved in bacterial and parasitic infections . The discovery of indazole derivatives as inhibitors of Mycobacterium tuberculosis glutamate racemase suggests that other essential microbial enzymes could be targeted by this scaffold. nih.gov

Furthermore, the versatility of the indazole ring as a bioisostere for other heterocycles like indole (B1671886) opens up the possibility of targeting a wide range of receptors and enzymes where indole-containing ligands are known to be active. pharmablock.com

The table below highlights some potential new molecular targets for the optimization of the this compound scaffold:

Potential Molecular Target ClassSpecific Target ExampleRationaleReference
Protein KinasesTyrosine Threonine Kinase (TTK)Implicated in cancer; inhibited by other indazoles longdom.org
Protein KinasesMitogen-activated protein kinase 1 (MAPK1)Key component of signaling pathways in cancer mdpi.com
Bacterial EnzymesGlutamate RacemaseEssential for bacterial cell wall synthesis nih.govresearchgate.net
Nuclear ReceptorsFarnesoid X receptor (FXR)Indazole derivatives have shown agonist activity nih.gov

Q & A

Basic: What are the established synthetic routes for 3-(1H-indazol-7-yl)propanoic acid, and how do reaction conditions influence yield?

The synthesis of indazole-containing propanoic acid derivatives often involves condensation reactions between indazole precursors and carboxylic acid derivatives. For example, describes a procedure where 3-formyl-1H-indole-2-carboxylic acid reacts with thioxothiazolidinone derivatives in acetic acid under reflux with sodium acetate as a catalyst. Adapting this method, this compound could be synthesized via:

  • Step 1: Coupling of 7-substituted indazole with a propanoic acid precursor (e.g., acrylate derivatives).
  • Step 2: Acidic hydrolysis to yield the free carboxylic acid.
    Key variables affecting yield include reaction time (2.5–3 hours for analogous reactions ), temperature (reflux conditions), and stoichiometric ratios. Sodium acetate acts as a base to deprotonate intermediates, accelerating nucleophilic attack .

Basic: What analytical techniques are recommended for characterizing this compound?

Characterization requires a combination of:

  • NMR Spectroscopy: 1H and 13C NMR can confirm the indazole ring substitution pattern and propanoic acid backbone. For example, provides detailed NMR data for a structurally similar compound, 3-(dimethylazinoyl)propanoic acid, highlighting coupling constants and pH-dependent conformational changes .
  • High-Resolution Mass Spectrometry (HRMS): To verify molecular formula (e.g., C11H11N2O2 for this compound).
  • HPLC-PDA: Purity assessment using reverse-phase chromatography, as referenced in ’s compendial validation guidelines .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

Discrepancies in bioactivity often arise from:

  • Structural Analogues: highlights that minor substitutions (e.g., methyl groups on the indazole ring) drastically alter pharmacological profiles. For instance, methyl 2-amino-3-(7-methyl-1H-indazol-5-yl)propanoate shows distinct reactivity compared to unmethylated analogues .
  • Assay Conditions: Variability in cell lines, pH, or solvent (e.g., ’s pH-dependent hydrogen bonding) may affect compound stability or receptor binding .
    Methodological Recommendation:
    • Perform dose-response curves across multiple assays.
    • Use computational docking studies to predict binding affinities relative to structural variations.

Advanced: What strategies optimize the regioselectivity of indazole functionalization during synthesis?

Regioselectivity in indazole derivatives is influenced by:

  • Directing Groups: Electron-withdrawing groups (e.g., carboxylic acids) direct electrophilic substitution to specific positions. demonstrates how diazepane moieties influence coupling sites in related compounds .
  • Catalytic Systems: Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can target C-7 positions, as seen in ’s synthesis of 7-methylindazole derivatives .
    Experimental Design:
    • Screen ligands (e.g., XPhos, SPhos) to enhance C–H activation efficiency.
    • Use DFT calculations to predict reactive sites, as in ’s computational workflow .

Basic: How are metabolic pathways of this compound predicted in preclinical studies?

While direct data is limited, and describe metabolic transformations of phenylpropanoic acids:

  • Phase I: Hydroxylation or dehydroxylation at the indazole ring (e.g., 3-(4-hydroxyphenyl)propanoic acid in ) .
  • Phase II: Glucuronidation or sulfation of hydroxyl groups, as observed in 3-(3,4-dihydroxyphenyl)propanoic acid metabolites .
    Methodology:
    • Use LC-MS/MS to track isotopically labeled compounds in urine/metabolite profiles.
    • Compare with structurally related compounds (e.g., 3-indolepropionic acid in ) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.